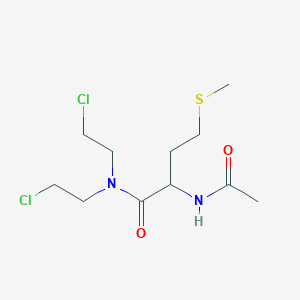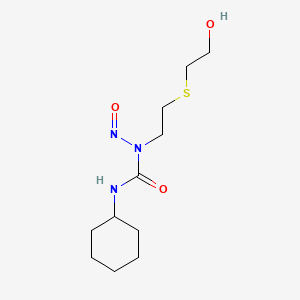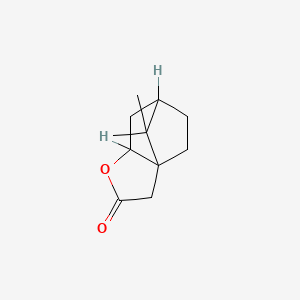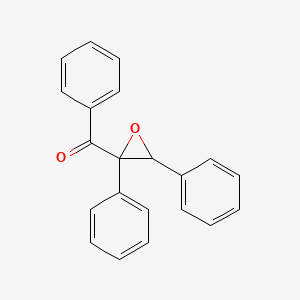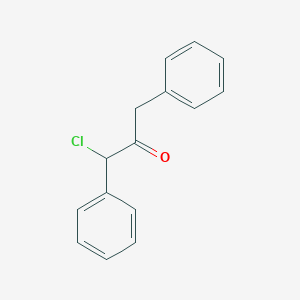
1-Chloro-1,3-diphenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of 1,3-diphenylpropan-2-one, where one of the hydrogen atoms on the carbon adjacent to the carbonyl group is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-1,3-diphenylpropan-2-one typically involves the chlorination of 1,3-diphenylpropan-2-one. One common method is the reaction of 1,3-diphenylpropan-2-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:
(C6H5CH2)2CO+SOCl2→(C6H5CH2)2CClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1,3-diphenylpropan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield carboxylic acids or other oxidized products, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-methoxy-1,3-diphenylpropan-2-one.
Reduction: 1,3-Diphenylpropan-2-ol.
Oxidation: Corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,3-diphenylpropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Wirkmechanismus
The mechanism of action of 1-chloro-1,3-diphenylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the carbonyl group makes it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenylpropan-2-one: The parent compound without the chlorine substitution.
1-Bromo-1,3-diphenylpropan-2-one: A similar compound with a bromine atom instead of chlorine.
1,3-Diphenylpropan-2-ol: The reduced form of 1,3-diphenylpropan-2-one.
Uniqueness: 1-Chloro-1,3-diphenylpropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications.
Eigenschaften
CAS-Nummer |
24767-69-9 |
|---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
1-chloro-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H13ClO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI-Schlüssel |
UJUGDQSBAIDNOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


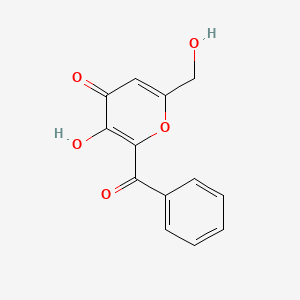
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

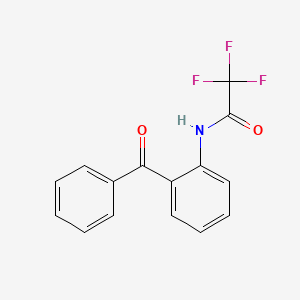

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
